molecular formula C19H21N5O2S B1236754 2-(4-Methylphenyl)sulfonyl-1-(4,6,7-trimethylquinazolin-2-yl)guanidine

2-(4-Methylphenyl)sulfonyl-1-(4,6,7-trimethylquinazolin-2-yl)guanidine

Cat. No. B1236754
M. Wt: 383.5 g/mol
InChI Key: IIBQJNXNUUYJQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methylphenyl)sulfonyl-1-(4,6,7-trimethyl-2-quinazolinyl)guanidine is a member of quinazolines.

Scientific Research Applications

1. Bioactive Compound Synthesis

Research has demonstrated the synthesis of bioactive compounds using structures related to 2-(4-Methylphenyl)sulfonyl-1-(4,6,7-trimethylquinazolin-2-yl)guanidine. A study by Wang et al. (2011) successfully constructed a library of isoquinolin-1-yl)guanidine, demonstrating their potential as inhibitors in biological systems.

2. Antitumor Activity

Another significant application is in antitumor activity. Research by Al-Romaizan et al. (2019) synthesized and evaluated triazolyl- and triazinyl-quinazolinediones, related to the compound , for their potency against human cell lines, indicating their relevance in cancer research.

3. Pharmacological Screening

In the realm of pharmacology, compounds similar to 2-(4-Methylphenyl)sulfonyl-1-(4,6,7-trimethylquinazolin-2-yl)guanidine have been synthesized and screened for various activities. Patel et al. (2009) synthesized compounds that were tested for antimicrobial, antiinflammatory, and anticonvulsant activities, showcasing a wide range of potential pharmacological applications (Patel et al., 2009).

4. Antiviral Effects

There is also evidence of antiviral applications. Research by Herrmann et al. (1981) compared the antiviral effects of substituted benzimidazoles and guanidine, providing insights into the antiviral capabilities of related compounds.

5. Antimelanoma Potential

Sulfonylguanidines, closely related to the compound , have been evaluated for their potential as antimelanoma agents. Baladi et al. (2020) synthesized N-benzazol-2-yl-N′-sulfonyl guanidine derivatives and assessed their antiproliferative activity, revealing their potential in melanoma treatment (Baladi et al., 2020).

properties

Product Name

2-(4-Methylphenyl)sulfonyl-1-(4,6,7-trimethylquinazolin-2-yl)guanidine

Molecular Formula

C19H21N5O2S

Molecular Weight

383.5 g/mol

IUPAC Name

2-(4-methylphenyl)sulfonyl-1-(4,6,7-trimethylquinazolin-2-yl)guanidine

InChI

InChI=1S/C19H21N5O2S/c1-11-5-7-15(8-6-11)27(25,26)24-18(20)23-19-21-14(4)16-9-12(2)13(3)10-17(16)22-19/h5-10H,1-4H3,(H3,20,21,22,23,24)

InChI Key

IIBQJNXNUUYJQZ-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/N=C(\N)/NC2=NC(=C3C=C(C(=CC3=N2)C)C)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C(N)NC2=NC(=C3C=C(C(=CC3=N2)C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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